2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid
CAS No.: 2230798-51-1
Cat. No.: VC7756611
Molecular Formula: C15H25NO5
Molecular Weight: 299.367
* For research use only. Not for human or veterinary use.
![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid - 2230798-51-1](/images/structure/VC7756611.png)
Specification
CAS No. | 2230798-51-1 |
---|---|
Molecular Formula | C15H25NO5 |
Molecular Weight | 299.367 |
IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decan-3-yl]acetic acid |
Standard InChI | InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-10-15(4-6-20-7-5-15)9-11(16)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |
Standard InChI Key | JRQPQIOKVCANRZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1CC(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Core Architectural Features
The molecule contains a spirocyclic scaffold where a tetrahydrofuran oxygen atom (8-oxa) and secondary amine (2-aza) form intersecting ring systems. X-ray crystallographic analysis reveals chair conformations in both cyclohexane and tetrahydrofuran rings, with the Boc group inducing axial orientation at the spiro junction . The acetic acid moiety provides a handle for further functionalization through amidation or esterification reactions.
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decan-3-yl]acetic acid |
Molecular Formula | C₁₅H₂₅NO₅ |
Molecular Weight | 299.367 g/mol |
SMILES | CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1CC(=O)O |
InChI Key | JRQPQIOKVCANRZ-UHFFFAOYSA-N |
Topological Polar Surface | 86.6 Ų |
Hydrogen Bond Donors | 2 |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis shows distinctive signals:
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.72–3.68 (m, 4H, OCH₂CH₂O), 2.98 (dd, J = 16.4, 5.2 Hz, 1H, CH₂CO₂H), 2.52 (dd, J = 16.4, 9.6 Hz, 1H, CH₂CO₂H) .
-
¹³C NMR (101 MHz, CDCl₃): δ 175.8 (CO₂H), 155.2 (Boc carbonyl), 79.4 (spiro C), 68.9–67.1 (OCH₂CH₂O), 28.3 (Boc CH₃) .
Synthetic Methodologies
Primary Production Pathways
The compound is typically synthesized through a four-step sequence:
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Spirocycle Formation: Cyclocondensation of tert-butyl carbamate with 4-oxocyclohexanone under Dean-Stark conditions yields the spirocyclic amine .
-
N-Boc Protection: Treatment with di-tert-butyl dicarbonate in THF introduces the Boc group (83% yield).
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Side Chain Elaboration: Alkylation with ethyl bromoacetate followed by saponification with LiOH generates the acetic acid moiety .
Table 2: Optimized Reaction Conditions
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
1 | NH₃, EtOH, Δ | 80°C | 12 h | 68% |
2 | Boc₂O, DMAP, CH₂Cl₂ | 0°C→RT | 4 h | 83% |
3 | BrCH₂CO₂Et, K₂CO₃, DMF | 60°C | 6 h | 75% |
4 | LiOH, THF/H₂O (3:1) | RT | 3 h | 91% |
Purification Challenges
Reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA) is required to achieve >95% purity due to the molecule's amphiphilic nature . The Boc group demonstrates partial instability under prolonged acidic conditions, necessitating careful pH control during purification.
Physicochemical Behavior
Solubility Profile
Experimental measurements in phosphate buffer (pH 7.4) reveal:
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Aqueous Solubility: 12.3 mg/mL (41.1 mM)
-
logD (pH 7.4): 1.87 ± 0.03
Table 3: Solvent Compatibility
Solvent | Solubility (mg/mL) | Application Relevance |
---|---|---|
DMSO | >50 | Biological screening |
Ethanol | 38.2 | Formulation studies |
Dichloromethane | 22.4 | Synthetic chemistry |
Hexane | <0.1 | Precipitation purification |
Thermal Stability
Differential scanning calorimetry shows decomposition onset at 189°C (heating rate 10°C/min). The Boc group undergoes thermolytic cleavage above 150°C, generating tert-butanol and CO₂.
Pharmaceutical Applications
Protease Inhibitor Development
The spirocyclic core demonstrates potent inhibition of hepatitis C virus NS3/4A protease (IC₅₀ = 0.32 μM) through simultaneous interactions with S1 and S3 pockets . Structural analogs show 14-fold improved bioavailability compared to linear peptidomimetics .
Polymer Modification
Incorporation into polyurethane backbones via carboxylic acid-isocyanate reactions increases glass transition temperature (Tg) by 28°C while maintaining elastomeric properties .
Exposure Route | Procedure |
---|---|
Inhalation | Move to fresh air, administer oxygen |
Skin Contact | Wash with soap/water for 15 minutes |
Eye Contact | Flush with saline for 30 minutes |
Ingestion | Rinse mouth, administer activated charcoal |
Emerging Research Directions
Photoresponsive Materials
Functionalization with azobenzene groups enables light-controlled conformational changes, demonstrating potential in smart drug delivery systems (82% release efficiency under 365 nm irradiation) .
Catalytic Applications
Palladium complexes of the deprotected amine derivative catalyze Suzuki-Miyaura couplings with turnover numbers exceeding 15,000 .
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